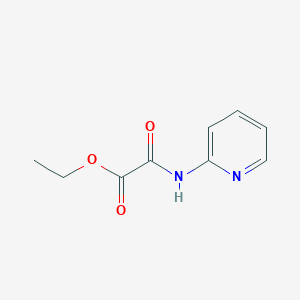

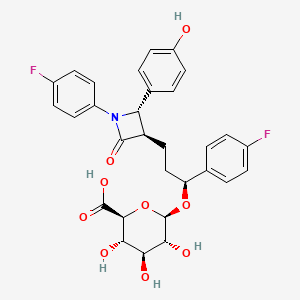

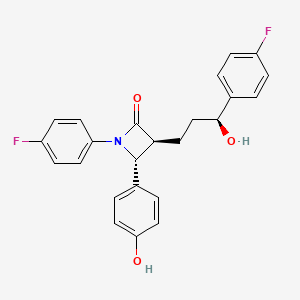

![molecular formula C31H40N2O10 B601764 (3S,6S)-6-[2-[[(2S)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 1260616-95-2](/img/structure/B601764.png)

(3S,6S)-6-[2-[[(2S)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Overview

Description

Alvimopan Acyl Glucuronide is a metabolite of alvimopan, a peripherally acting μ-opioid receptor antagonist. This compound is formed through the conjugation of alvimopan with glucuronic acid, resulting in a mixture of isomers. Alvimopan Acyl Glucuronide plays a significant role in the metabolism and excretion of alvimopan, facilitating its elimination from the body.

Mechanism of Action

Target of Action

Alvimopan Acyl Glucuronide primarily targets the mu-opioid receptors (MOR) in the gastrointestinal tract . These receptors play a crucial role in modulating pain and other physiological responses.

Mode of Action

Alvimopan Acyl Glucuronide acts as a competitive antagonist of the mu-opioid receptors . It binds to these receptors with a Ki of 0.2 ng/mL . Unlike other opioid antagonists, Alvimopan owes its selectivity for peripheral receptors to its pharmacokinetics .

Biochemical Pathways

The compound is involved in the glucuronidation pathway , which is a common phase II metabolic pathway to eliminate small molecule drugs from the body . The glucuronidation of carboxylic acid-containing drugs results in the formation of acyl glucuronides . These glucuronides often circulate in plasma before being excreted in urine and bile .

Pharmacokinetics

Alvimopan’s high affinity for the peripheral mu-receptor leads to slower absorption dependent on dissociation from the receptor, resulting in a low oral bioavailability of less than 7% .

Result of Action

The action of Alvimopan Acyl Glucuronide results in the acceleration of the gastrointestinal recovery period following surgical procedures that involve bowel resection . It is used to avoid postoperative ileus following small or large bowel resection .

Action Environment

The action of Alvimopan Acyl Glucuronide can be influenced by various environmental factors. For instance, the bioactivation of carboxylic acid drugs by alternative pathways, AG-mediated inhibition of key enzymes and transporters, and unanticipated interactions with several biological systems can affect the action of the compound . Furthermore, the inherent instability of acyl glucuronides under physiological conditions can also influence the compound’s action .

Biochemical Analysis

Biochemical Properties

Alvimopan Acyl-β-D-glucuronide plays a significant role in biochemical reactions, particularly in the metabolism and excretion of alvimopan. This compound interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with uridine 5′-diphospho-glucuronosyltransferases (UGTs), which catalyze the glucuronidation process . Additionally, Alvimopan Acyl-β-D-glucuronide can interact with transport proteins such as organic anion transporters (OATs) and organic anion-transporting polypeptides (OATPs), which facilitate its uptake into the liver and kidneys . These interactions are crucial for the compound’s role in drug metabolism and excretion.

Cellular Effects

Alvimopan Acyl-β-D-glucuronide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with transporters such as OATs and OATPs affects its distribution within cells and tissues . Additionally, the formation of Alvimopan Acyl-β-D-glucuronide can impact the activity of enzymes involved in drug metabolism, potentially altering cellular metabolic pathways . These effects highlight the compound’s role in modulating cellular functions and responses to drug treatment.

Molecular Mechanism

The molecular mechanism of Alvimopan Acyl-β-D-glucuronide involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. The compound binds to UGTs, facilitating the glucuronidation process . Additionally, Alvimopan Acyl-β-D-glucuronide can inhibit or activate transport proteins such as OATs and OATPs, influencing its transport and distribution within the body . These interactions at the molecular level are essential for understanding the compound’s mechanism of action and its effects on drug metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Alvimopan Acyl-β-D-glucuronide can change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of enzymes . Long-term studies have shown that Alvimopan Acyl-β-D-glucuronide can have sustained effects on cellular metabolism and enzyme activity, highlighting the importance of temporal analysis in understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of Alvimopan Acyl-β-D-glucuronide vary with different dosages in animal models. Studies have shown that at lower doses, the compound can effectively modulate drug metabolism and excretion without causing significant adverse effects . At higher doses, Alvimopan Acyl-β-D-glucuronide may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

Alvimopan Acyl-β-D-glucuronide is involved in several metabolic pathways, primarily through glucuronidation. The compound interacts with UGTs to form the glucuronide conjugate, which is then transported and excreted by transport proteins such as OATs and OATPs . These interactions are essential for the compound’s role in drug metabolism and elimination, affecting metabolic flux and metabolite levels within the body .

Transport and Distribution

The transport and distribution of Alvimopan Acyl-β-D-glucuronide within cells and tissues are mediated by various transporters and binding proteins. OATs and OATPs play a significant role in the uptake and distribution of the compound in the liver and kidneys . Additionally, efflux transporters such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP) facilitate the expulsion of the compound into bile, urine, and the intestinal lumen . These transport mechanisms are crucial for the compound’s localization and accumulation within the body.

Subcellular Localization

The subcellular localization of Alvimopan Acyl-β-D-glucuronide is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the liver and kidneys, where it interacts with UGTs and transport proteins . Additionally, the presence of specific targeting signals and modifications can direct the compound to specific compartments or organelles within cells . Understanding the subcellular localization of Alvimopan Acyl-β-D-glucuronide is essential for elucidating its activity and function within the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Alvimopan Acyl Glucuronide can be achieved through chemical derivatization. The process involves the activation of carboxyl groups by thionyl chloride followed by esterification with ethanol. Hydroxyl groups are derivatized via silylation using 1-(trimethylsilyl)imidazole .

Industrial Production Methods: Industrial production of Alvimopan Acyl Glucuronide typically involves biosynthesis or organic synthesis. The biosynthetic approach utilizes liver microsomal incubation to generate the glucuronide metabolites .

Chemical Reactions Analysis

Types of Reactions: Alvimopan Acyl Glucuronide undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Alvimopan Acyl Glucuronide has several scientific research applications, including:

Chemistry: Used to study the metabolic pathways and elimination processes of drugs.

Biology: Investigated for its role in drug metabolism and potential toxicities.

Medicine: Explored for its potential therapeutic effects and safety profiles.

Industry: Utilized in the development of new drugs and the assessment of drug safety.

Comparison with Similar Compounds

- Diclofenac Acyl Glucuronide

- Darunavir Acyl Glucuronide

- Haloperidol Acyl Glucuronide

- Propranolol Acyl Glucuronide

Uniqueness: Alvimopan Acyl Glucuronide is unique due to its specific interaction with the μ-opioid receptors in the gastrointestinal tract. Unlike other acyl glucuronides, it does not cross the blood-brain barrier, making it an effective peripheral antagonist without central nervous system effects .

Properties

IUPAC Name |

(3S,6S)-6-[2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40N2O10/c1-18-16-33(12-11-31(18,2)21-9-6-10-22(34)14-21)17-20(13-19-7-4-3-5-8-19)28(39)32-15-23(35)42-30-26(38)24(36)25(37)27(43-30)29(40)41/h3-10,14,18,20,24-27,30,34,36-38H,11-13,15-17H2,1-2H3,(H,32,39)(H,40,41)/t18-,20-,24?,25-,26?,27?,30+,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXXURJOYZYSQEO-KWMVRZSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)O[C@H]4C(C([C@@H](C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

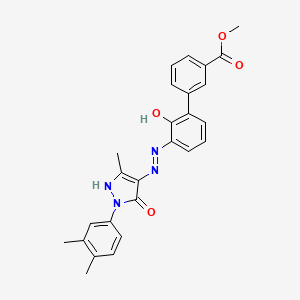

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)

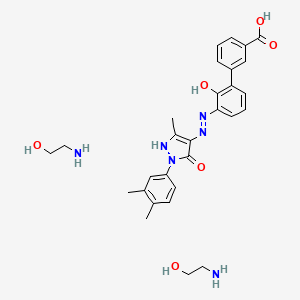

![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B601683.png)

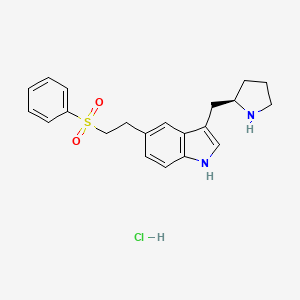

![tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B601684.png)